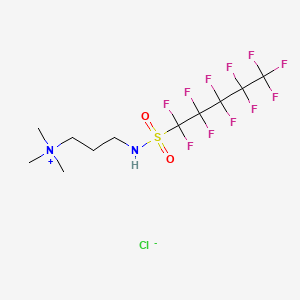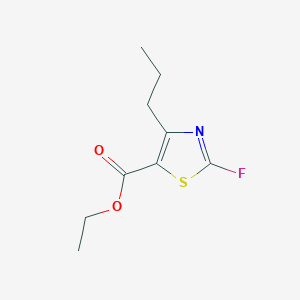
(2S)-1-nitrosopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) typically involves the nitrosation of L-proline derivatives. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid, like hydrochloric acid, to facilitate the formation of the nitroso group . The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) has several applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related research.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the context of drug impurities and degradation products.
Industry: Utilized in quality control processes for the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) involves its interaction with biological molecules through its nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in modifications of biological molecules, potentially affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-Methyl-L-Proline: Similar in structure but with a methyl group instead of a hydrogen atom on the pyrrolidine ring.
N-Nitroso-L-Proline: Lacks the carboxamide group present in 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci).
Uniqueness
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) is unique due to its specific structural features, including the presence of both a nitroso group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H9N3O2 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(2S)-1-nitrosopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c6-5(9)4-2-1-3-8(4)7-10/h4H,1-3H2,(H2,6,9)/t4-/m0/s1 |
InChI-Schlüssel |
MDITUBMLGCNJBG-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)N=O)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)N=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
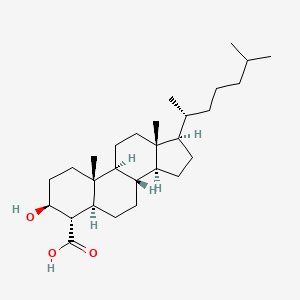
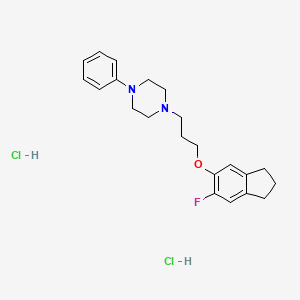
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
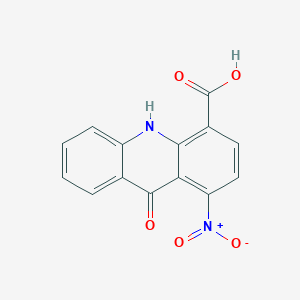
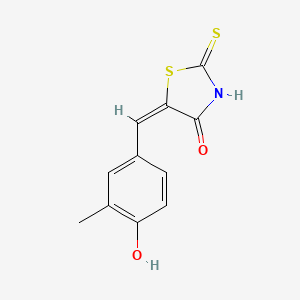
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
